2-Bromobenzoic acid

Descripción

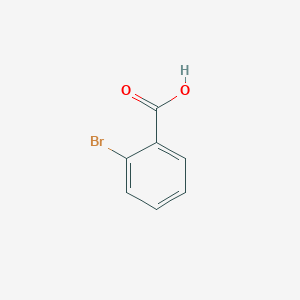

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXMNWGCKISMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038690 | |

| Record name | 2-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | o-Bromobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000827 [mmHg] | |

| Record name | o-Bromobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-65-3, 25638-04-4 | |

| Record name | 2-Bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ789TZS4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromobenzoic Acid: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract: This technical guide provides an in-depth examination of 2-Bromobenzoic acid, a cornerstone building block in contemporary organic synthesis and pharmaceutical research. We will dissect its fundamental physicochemical properties, explore its nuanced reactivity through key synthetic transformations, and illuminate its applications with detailed, field-proven experimental protocols and mechanistic insights. This document is tailored for researchers, scientists, and drug development professionals who require a robust, practical understanding of this versatile chemical entity.

Introduction: The Strategic Value of Ortho-Halogenated Benzoic Acids

This compound is an archetypal ortho-substituted aromatic compound, possessing both a carboxylic acid and a bromine atom in a 1,2-relationship on a benzene ring.[1] This specific arrangement imparts a unique and highly valuable reactivity profile. The electron-withdrawing nature of the carboxyl group, combined with the steric influence and synthetic versatility of the bromine atom, makes it a powerful precursor for a diverse range of complex molecular architectures.[2] Its role as a common building block for nitrogen heterocycles and other pharmacologically relevant scaffolds underscores its importance in medicinal chemistry.[3] This guide serves as a practical manual, offering the necessary data and protocols to effectively harness the synthetic potential of this compound.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent's physical and analytical characteristics is the bedrock of successful and reproducible synthesis.

Core Physical Properties

The physical data of this compound are crucial for selecting appropriate solvents, predicting reaction conditions, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | [4][5][6] |

| Molecular Weight | 201.02 g/mol | [5][6][7][8] |

| Appearance | White to off-white or beige crystalline powder | [2][7] |

| Melting Point | 147-150 °C | [3][4][9] |

| Density | ~1.93 g/cm³ | [5] |

| Solubility | Soluble in ethanol, ether, acetone, and hot water; slightly soluble in cold water. | [2][4] |

| pKa | 2.84 |

Spectroscopic Signature

Spectroscopic data are indispensable for identity confirmation and purity assessment.

-

¹H NMR (Methanol-d₄, 400 MHz): δ 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H).[10]

-

¹³C NMR (Methanol-d₄, 100 MHz): δ 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0.[10]

-

Infrared (IR): Key stretches include a broad O-H band for the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and a C-Br stretch.[10]

-

Mass Spectrometry (EI): The mass spectrum prominently features the isotopic pattern of bromine (⁷⁹Br/⁸¹Br), with characteristic molecular ion peaks at m/z 200 and 202.[6][11][12]

Chemical Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the distinct and complementary reactivity of its two functional groups. This allows for sequential or orthogonal chemical modifications.

Chemistry of the Carboxylic Acid Group

The carboxyl moiety undergoes a range of classical transformations, often employed to protect the group or to build more complex structures like amides and esters.

-

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) provides the corresponding ester, a common protecting group strategy that also enhances solubility in organic solvents.

-

Amide Formation: Conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, is a highly efficient method for constructing amide bonds.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-bromobenzyl alcohol.

Chemistry of the Aryl Bromide: A Gateway to C-C and C-N Bond Formation

The carbon-bromine bond is the primary locus for building molecular complexity, most notably via transition-metal-catalyzed cross-coupling reactions.

This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds. It allows for the coupling of this compound with a wide variety of aryl or vinyl boronic acids.

Experimental Protocol: Synthesis of a Biaryl Carboxylic Acid

-

Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent & Degassing: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water. Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (e.g., 85-95 °C) under an inert atmosphere. Monitor the reaction progress using TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl until the product precipitates.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. An inert atmosphere is critical to preserve catalytic activity.

-

Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group from boron to the palladium center.

-

Solvent System: A multiphasic system is often optimal. The organic solvent (e.g., Toluene) solubilizes the organic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base, creating a large interfacial area for the reaction to occur efficiently.

Caption: Fig 1. The Palladium-Catalyzed Suzuki-Miyaura Cycle.

-

Buchwald-Hartwig Amination: A palladium-catalyzed C-N cross-coupling reaction that allows for the synthesis of N-aryl anthranilic acid derivatives, which are prevalent motifs in medicinal chemistry.

-

Ullmann Condensation: A classical copper-catalyzed coupling reaction, useful for forming biaryl ethers by reacting this compound with phenols.[13] While often requiring harsher conditions than palladium-based methods, it remains a valuable tool for specific substrates.

Caption: Fig 2. Key synthetic pathways from this compound.

Applications in Drug Discovery and Materials Science

The synthetic flexibility of this compound makes it a valuable intermediate in several high-value applications.

-

Pharmaceuticals: It is a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). Derivatives of benzoic acid are explored for various biological activities, including as anti-inflammatory and anti-cancer agents.[14][15]

-

Agrochemicals: The scaffold is utilized in the creation of modern herbicides and pesticides, where the specific substitution pattern can tune biological activity and selectivity.[2][14]

-

Materials Science: Its derivatives are used in the development of specialized polymers and resins, contributing features like thermal stability and chemical resistance.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166, and a lab coat.[16][18]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18][19] Avoid the formation of dust and aerosols.[16][20] Wash hands thoroughly after handling.[17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[17][18]

Conclusion

This compound is far more than a simple substituted aromatic. It is a strategic platform chemical whose orthogonal functionalities—the carboxylic acid and the aryl bromide—provide chemists with a reliable and versatile toolkit for molecular construction. A thorough grasp of its properties, reactivity, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in the rapid and efficient synthesis of novel compounds for medicine, agriculture, and materials science.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6940, this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

Suvchem Laboratory Chemicals. (n.d.). 2-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Blog. (2025, August 8). What are the emerging applications of 2 - Bromobenzoic Acid? Retrieved from [Link]

-

Mol-Instincts. (2025, May 20). This compound - 88-65-3. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Benzoic acid, 2-(1-acetyl-2-oxopropyl)-. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

Sources

- 1. This compound [himedialabs.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 88-65-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 7. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ycdehongchem.com [ycdehongchem.com]

- 15. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. echemi.com [echemi.com]

2-Bromobenzoic acid CAS number and molecular weight

An In-Depth Technical Guide to 2-Bromobenzoic Acid for Advanced Research and Development

Introduction

This compound, a substituted aromatic carboxylic acid, is a cornerstone reagent in modern synthetic chemistry. Its unique combination of a carboxylic acid group and a bromine atom on a benzene ring provides a versatile platform for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of this compound, from its fundamental properties to its advanced applications, grounded in established scientific principles and field-proven insights.

The compound is identified by the CAS Number 88-65-3 and has a molecular weight of approximately 201.02 g/mol .[1][2] This document will delve into its synthesis, purification, key reactions, and critical safety protocols, providing the necessary framework for its effective and safe utilization in a laboratory setting.

Part 1: Physicochemical Properties and Characterization

The utility of this compound stems from its distinct physical and chemical properties. It typically appears as a white to beige crystalline solid or powder.[1][3] The presence of both a hydrogen-bond-donating carboxylic acid group and an electronegative bromine atom dictates its solubility and reactivity.

Core Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 88-65-3 | [2][4] |

| Molecular Formula | C₇H₅BrO₂ | [1][4] |

| Molecular Weight | 201.02 g/mol | [1] |

| Appearance | White to light yellow or beige powder/crystalline solid | [1][3][5] |

| Melting Point | 147-150 °C | [5][6] |

| Solubility | Moderately soluble in water; soluble in ethanol, acetone, and chloroform. | [3][5] |

| pKa | 2.84 (at 25 °C) | [5] |

The structural arrangement of the bromine atom ortho to the carboxylic acid group introduces steric and electronic effects that are pivotal in its synthetic applications. This ortho-substitution influences the acidity of the carboxyl group and directs the regioselectivity of subsequent reactions.

Part 2: Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the available starting materials, scale, and desired purity.

Common Synthesis Routes

-

Sandmeyer Reaction from Anthranilic Acid : A classic and reliable method involves the diazotization of anthranilic acid (2-aminobenzoic acid) followed by a copper-catalyzed bromination. This route is favored for its high yield and predictability.

-

Oxidation of o-Bromotoluene : An alternative industrial-scale synthesis involves the oxidation of o-bromotoluene using strong oxidizing agents in the presence of catalysts like cobalt or manganese salts.[7]

Workflow for Synthesis via Sandmeyer Reaction

The following diagram illustrates the key stages in the synthesis of this compound starting from anthranilic acid.

Caption: Applications derived from this compound.

Part 4: Safety, Handling, and Disposal

As a Senior Application Scientist, I must emphasize that scientific integrity includes a rigorous commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Identification

The compound is classified with several hazards that necessitate careful handling. [1][8][9]

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. [1][8] |

| Skin Irritation | H315 | Warning | Causes skin irritation. [1][8] |

| Eye Irritation | H319 | Warning | Causes serious eye irritation. [8] |

| Specific target organ toxicity | H335 | Warning | May cause respiratory irritation. [8][10]|

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [8][10]* Personal Protective Equipment : Standard PPE is mandatory. This includes:

-

Eye Protection : Safety glasses with side-shields or chemical safety goggles. [8][11] * Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. [8][11] * Body Protection : A lab coat should be worn to prevent skin contact. [10][11]* Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. [10][11]

-

Storage and Spill Management

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents. [9][11]* Spill Response : In case of a spill, avoid generating dust. [8][10]Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. [8][11]Ensure the area is clear of personnel and use appropriate PPE during cleanup. [10]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [8]

Conclusion

This compound is far more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery, materials science, and synthetic chemistry. Its predictable reactivity, commercial availability, and versatile nature ensure its continued prominence in both academic and industrial research. A thorough understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is essential for harnessing its full potential while maintaining the highest standards of laboratory safety.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6940, this compound". PubChem, [Link]. Accessed January 3, 2026.

-

National Institute of Standards and Technology. "Benzoic acid, 2-bromo-". NIST Chemistry WebBook, [Link]. Accessed January 3, 2026.

-

PrepChem. "Preparation of this compound". PrepChem.com, [Link]. Accessed January 3, 2026.

-

Suvchem Laboratory Chemicals. "2-BROMO BENZOIC ACID MSDS". Suvchem, [Link]. Accessed January 3, 2026.

-

Solubility of Things. "this compound". solubilityofthings.com, [Link]. Accessed January 3, 2026.

-

Macsen Labs. "What are the emerging applications of 2 - Bromobenzoic Acid?". macsenlab.com, [Link]. Accessed January 3, 2026.

-

ChemWhat. "this compound CAS#: 88-65-3". ChemWhat, [Link]. Accessed January 3, 2026.

-

Ottokemi. "this compound, 98%". Ottokemi, [Link]. Accessed January 3, 2026.

-

Cheméo. "Chemical Properties of this compound, phenyl ester". Cheméo, [Link]. Accessed January 3, 2026.

-

Organic Syntheses. "Benzoic acid, 2-(1-acetyl-2-oxopropyl)-". Organic Syntheses, [Link]. Accessed January 3, 2026.

-

Wikipedia. "Benzoic acid". Wikipedia, [Link]. Accessed January 3, 2026.

Sources

- 1. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 88-65-3|this compound|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 88-65-3 [chemicalbook.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

A Spectroscopic Guide to 2-Bromobenzoic Acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-Bromobenzoic acid. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document provides the foundational knowledge for unequivocal structural confirmation and purity assessment, critical in the realms of chemical synthesis and pharmaceutical development.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₇H₅BrO₂) is a key intermediate in organic synthesis, finding applications in the preparation of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity is largely dictated by the interplay between the carboxylic acid and the bromine substituent on the aromatic ring. Accurate and thorough characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. Spectroscopic techniques offer a non-destructive and highly informative window into the molecular architecture, providing a unique fingerprint of the compound. This guide will explore the core spectroscopic data, offering insights into the causality behind the observed spectral features.

Molecular Structure and Key Spectroscopic Correlations

A fundamental understanding of the structure of this compound is essential for the interpretation of its spectra. The molecule consists of a benzene ring substituted with a carboxylic acid group and a bromine atom at the ortho position. This substitution pattern leads to a distinct electronic environment for each atom, which is reflected in the spectroscopic data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides information on the number, environment, and connectivity of the hydrogen atoms. The aromatic region is of particular interest, with the four protons exhibiting distinct chemical shifts due to the electronic effects of the bromine and carboxylic acid groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70-7.67 | m | 1H | Ar-H |

| ~7.58 | d | 1H | Ar-H |

| ~7.33-7.25 | m | 2H | Ar-H |

| ~10-13 | br s | 1H | -COOH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation: The proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm) due to hydrogen bonding and its acidic nature. The aromatic protons appear in the range of δ 7.2-7.7 ppm. The complex splitting patterns (multiplets) arise from spin-spin coupling between adjacent protons. The deshielding effect of the electron-withdrawing bromine and carboxylic acid groups causes the aromatic protons to resonate at a lower field compared to benzene (δ 7.34 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ, ppm) | Assignment |

| ~169.6 | C=O (Carboxylic Acid) |

| ~135.3 | Aromatic C |

| ~134.5 | Aromatic C |

| ~133.6 | Aromatic C |

| ~132.1 | Aromatic C |

| ~128.4 | Aromatic C |

| ~122.0 | Aromatic C-Br |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation: The carbonyl carbon of the carboxylic acid is the most downfield signal (~169.6 ppm) due to the strong deshielding effect of the two oxygen atoms. The six aromatic carbons give rise to six distinct signals, indicating that they are all chemically non-equivalent, which is consistent with the ortho-disubstituted pattern. The carbon atom directly attached to the bromine (C-Br) is observed at approximately 122.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Table 3: Key IR Absorption Bands for this compound [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~750 | Strong | C-H bend (ortho-disubstitution) |

| ~650 | Medium | C-Br stretch |

Interpretation: The most prominent feature in the IR spectrum is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The absorptions in the 1470-1600 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic ring. A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring. The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Table 4: Key Mass Spectrometry Data for this compound [3][5]

| m/z | Relative Intensity | Assignment |

| 200/202 | High | [M]⁺ (Molecular Ion) |

| 183/185 | High | [M-OH]⁺ |

| 155/157 | Medium | [M-COOH]⁺ |

| 121 | Low | [M-Br]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Interpretation: The mass spectrum of this compound shows a characteristic pair of peaks for the molecular ion [M]⁺ at m/z 200 and 202, with a relative intensity ratio of approximately 1:1. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A prominent fragmentation pathway involves the loss of a hydroxyl radical (-OH) to give the acylium ion at m/z 183 and 185.[6] Another significant fragmentation is the loss of the entire carboxylic acid group (-COOH), resulting in the bromobenzene cation at m/z 155 and 157. The loss of the bromine atom leads to a peak at m/z 121, corresponding to the benzoic acid cation.

Caption: Key Fragmentation Pathways of this compound in Mass Spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following self-validating experimental protocols are recommended.

NMR Spectroscopy Protocol

Caption: Standard Operating Procedure for NMR Analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and then to tune and shim the magnetic field for optimal homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are then phase-corrected and the chemical shift axis is calibrated relative to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy (ATR) Protocol

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[2]

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Sample Analysis: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (GC-MS) Protocol

Caption: General Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or ethyl acetate.

-

Gas Chromatography: A small volume of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a heated capillary column, where it is separated from any impurities.

-

Mass Spectrometry: As the this compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI). The resulting ions (the molecular ion and various fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a robust and detailed characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the molecule's identity and purity. The provided protocols serve as a reliable foundation for obtaining high-quality data, which is indispensable for any research or development endeavor involving this important chemical intermediate.

References

- Apollo Scientific. (n.d.). This compound Safety Data Sheet.

- CDH Fine Chemical. (n.d.). 2-Bromo Benzoic Acid CAS No 88-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Suvchem Laboratory Chemicals. (n.d.). 2-BROMO BENZOIC ACID Safety Data Sheet.

- ChemicalBook. (n.d.). This compound(88-65-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). This compound(88-65-3) 1H NMR spectrum.

- ECHEMI. (n.d.). This compound SDS, 88-65-3 Safety Data Sheets.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound(88-65-3) IR Spectrum.

- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

-

NIST. (n.d.). Benzoic acid, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: this compound.

-

NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- ChemicalBook. (n.d.). 2-Bromoethyl benzoate(939-54-8) 13C NMR spectrum.

- Benchchem. (n.d.). A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors.

- SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- ChemicalBook. (n.d.). 2-Bromoethyl benzoate(939-54-8) 1H NMR spectrum.

- SpectraBase. (n.d.). This compound, morpholide - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[ATR-IR] - Spectrum.

- SIELC Technologies. (n.d.). This compound.

Sources

- 1. This compound(88-65-3) 13C NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(88-65-3) IR Spectrum [chemicalbook.com]

- 5. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Crystal Structure of 2-Bromobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-Bromobenzoic acid (C₇H₅BrO₂), a compound of significant interest in organic synthesis and materials science.[1][2] Initially characterized by Ferguson and Sim in 1962, the structure was later redetermined with higher precision at 120 K, providing refined geometric parameters and a deeper understanding of its solid-state architecture.[1][3] This guide synthesizes the experimental methodologies for obtaining and analyzing the crystal structure, details the key intramolecular and intermolecular interactions that govern its molecular packing, and presents this data in a clear, accessible format for scientific professionals. We will explore the classic hydrogen-bonded carboxylic acid dimers, weaker C—H⋯O interactions, and π–π stacking forces that collectively establish the three-dimensional framework.[1][3][4]

Introduction: The Significance of Crystalline Architecture

This compound serves as a fundamental building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and complex heterocyclic systems.[2] The arrangement of molecules in the solid state—the crystal structure—profoundly influences the bulk properties of a material, such as its melting point, solubility, stability, and mechanical strength. For drug development professionals, a thorough understanding of the crystal structure is paramount, as it dictates the physicochemical properties of an active pharmaceutical ingredient (API).

The initial structural determination of this compound was performed at room temperature using photographic data.[1][3] However, a more recent redetermination at a cryogenic temperature (120 K) using modern CCD diffractometer technology has yielded a more precise and detailed model of the crystalline lattice.[1][3][4] This guide is based on this high-resolution data, providing an authoritative overview for researchers working with this compound.

Experimental Methodology: From Compound to Crystal Structure

The journey from a chemical compound to a fully characterized crystal structure is a multi-step process that demands precision at every stage. The validity of the final structure is contingent on the quality of the initial crystal and the rigor of the data collection and refinement process.

Single Crystal Growth Protocol

High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For this compound, a reliable method for crystal growth is slow evaporation.

Protocol:

-

Preparation of Saturated Solution: Commercially available this compound is dissolved in a 1:1 (v/v) mixture of ethanol and water to create a saturated solution.[3]

-

Slow Evaporation: The solution is placed in a vial, loosely covered to allow for slow evaporation of the solvent at room temperature. This gradual process encourages the formation of large, well-ordered single crystals rather than polycrystalline powder.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, they are carefully harvested from the solution.[3] For the redetermined structure, a crystal of 0.55 × 0.35 × 0.28 mm was used.[3]

The choice of a mixed solvent system like ethanol/water is a key experimental decision. It allows for fine-tuning of the solubility and evaporation rate, which are critical parameters for controlling the crystallization process.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The following workflow outlines the standard procedure for determining a crystal structure using a modern diffractometer.

This process, from mounting the crystal to refining the structure, is a self-validating system. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should ideally be below 5% for a well-determined structure.[1] The redetermined structure of this compound has a final R-factor of 3.52%, indicating a high-quality refinement.[5]

Analysis of the Crystal Structure

The refined data provides a wealth of information about both the individual molecule's geometry and how these molecules arrange themselves into a stable, repeating lattice.

Crystallographic Data Summary

The crystal structure of this compound was redetermined at a low temperature of 120 K to minimize thermal vibrations and obtain more precise atomic positions.[1][3]

| Parameter | Value (Redetermination at 120 K) | Original Value (Room Temp) |

| Formula | C₇H₅BrO₂ | C₇H₅BrO₂ |

| System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 14.7955 (4) | 14.82 |

| b (Å) | 3.99062 (15) | 4.10 |

| c (Å) | 22.9240 (8) | 25.90 |

| β (°) | 96.906 (3) | 118.26 |

| Volume (ų) | 1343.69 (8) | 1386.2 |

| Z | 8 | 8 |

| Table 1: Comparison of unit cell parameters for this compound. Data from Kowalska et al. (2014) and Ferguson & Sim (1962).[1][3] |

The parameter Z represents the number of molecules in the unit cell. The space group C2/c indicates a centrosymmetric arrangement, which is consistent with the observed intermolecular interactions.[5]

Intramolecular Geometry

Within a single molecule of this compound, the most notable feature is the steric strain induced by the bulky bromine atom at the ortho position. This forces the carboxylic acid group to twist out of the plane of the benzene ring. The dihedral angle between the plane of the carboxy group and the benzene ring is 18.7 (2)°.[1][3][4] This torsion is a direct consequence of avoiding steric clash.

Furthermore, a close intramolecular contact exists between the bromine atom and one of the carboxylic oxygen atoms (Br···O) at a distance of 3.009 (3) Å.[1][3][4] This is shorter than the sum of their van der Waals radii, suggesting a weak, stabilizing intramolecular interaction.

Supramolecular Assembly: A Network of Interactions

The crystal packing is not random; it is dictated by a hierarchy of directional intermolecular forces that create a stable three-dimensional framework.

A. The Primary Motif: Hydrogen-Bonded Dimers

The most dominant interaction is the classic O—H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules. This interaction is strong and highly directional, leading to the formation of centrosymmetric inversion dimers.[1][3] This is a hallmark of nearly all simple carboxylic acids in the solid state and is described by the graph-set notation R²₂(8), indicating a ring motif made of 2 donor and 2 acceptor atoms, encompassing 8 atoms in total.[1][3]

B. Secondary Interactions: Tapes and Stacks

These primary dimer units are then further organized by weaker interactions:

-

C—H⋯O Hydrogen Bonds: Neighboring dimers are linked together by weak C—H⋯O hydrogen bonds, forming one-dimensional tapes that propagate along the [1-10] crystallographic direction.[1][3][4]

-

π–π Stacking: Adjacent tapes interact through slipped parallel π–π stacking interactions between the benzene rings.[1][3][4] The key parameters for this interaction are:

These stacking interactions create columns that run approximately along the b-axis. Finally, these columns interact through dispersive forces to build the full three-dimensional crystal lattice.[1][3][4]

Conclusion

The crystal structure of this compound is a well-defined system governed by a clear hierarchy of intermolecular forces. The primary and most energetic interaction is the formation of hydrogen-bonded carboxylic acid dimers, a robust and predictable motif. These dimers are subsequently organized into tapes by weaker C—H⋯O bonds and then into columns via π–π stacking interactions. The high-quality, low-temperature redetermination provides precise geometric data that confirms these interactions and reveals key intramolecular features, such as the out-of-plane twist of the carboxylic acid group. For scientists in drug development and materials science, this detailed structural knowledge is crucial for predicting and understanding the compound's bulk properties and its behavior in multicomponent systems like co-crystals.

References

-

Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of this compound at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1139–o1140. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6940, this compound. Available from: [Link]

-

PrepChem (2023). Preparation of this compound. Available from: [Link]

-

Organic Syntheses (2023). Benzoic acid, 2-(1-acetyl-2-oxopropyl)-. Available from: [Link]

-

NIST Chemistry WebBook. Benzoic acid, 2-bromo-. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 88-65-3 [chemicalbook.com]

- 3. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2-bromo-benzoic acid at 120 K: a redetermination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility of 2-Bromobenzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 2-Bromobenzoic Acid and its Solubility Profile

This compound, a substituted aromatic compound, is a pivotal building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring both a carboxylic acid group and a bromine atom on a benzene ring, imparts a unique reactivity that is highly valued in organic synthesis.[1] The successful application of this compound in drug discovery and development is intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is fundamental to the formulation of active pharmaceutical ingredients (APIs).

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this versatile compound. We will delve into its solubility across a spectrum of solvents, explore the key factors governing its dissolution, and present a detailed, field-proven protocol for the experimental determination of its solubility.

Solubility Profile of this compound

The solubility of this compound is a function of the physicochemical properties of both the solute and the solvent. As a moderately polar molecule, it exhibits a range of solubilities in common organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that while some precise quantitative data is available, much of the information in the public domain remains qualitative. Therefore, experimental verification is strongly recommended for any critical application.

| Solvent | Solvent Type | Formula | Solubility | Reference |

| 95% Ethanol | Polar Protic | C₂H₅OH | 100 mg/mL (Soluble) | [2][3] |

| Methanol | Polar Protic | CH₃OH | 50 mg/mL (Soluble) | [2] |

| Ethanol | Polar Protic | C₂H₅OH | Very Soluble | [4] |

| Diethyl Ether | Polar Aprotic | (C₂H₅)₂O | Very Soluble | [4] |

| Acetone | Polar Aprotic | (CH₃)₂CO | Soluble | [1] |

| Chloroform | Nonpolar | CHCl₃ | Soluble | [1] |

| Water | Polar Protic | H₂O | Insoluble/Slightly Soluble | [3][4] |

Note: "Soluble" and "Very Soluble" are qualitative descriptors and indicate a significant capacity of the solvent to dissolve this compound. For precise applications, experimental determination of the exact solubility is crucial.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules. A nuanced understanding of these factors is essential for solvent selection in synthesis, purification, and formulation.

1. Molecular Structure of this compound: this compound possesses both a polar carboxylic acid group (-COOH) and a largely nonpolar brominated benzene ring. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents like alcohols. The benzene ring, being hydrophobic, favors interactions with nonpolar solvents through van der Waals forces. The presence of the bromine atom, an electronegative substituent, introduces a dipole moment and can influence the overall polarity of the molecule.

2. Solvent Polarity: The adage "like dissolves like" is a fundamental principle in predicting solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, leading to strong solute-solvent interactions and, consequently, high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents possess a dipole moment but lack a hydrogen-donating group. They can act as hydrogen bond acceptors for the carboxylic acid proton, facilitating dissolution.

-

Nonpolar Solvents (e.g., Chloroform): While generally less effective than polar solvents, some nonpolar solvents can dissolve this compound to a certain extent, primarily through dispersion forces interacting with the aromatic ring.

3. Temperature: For most solid solutes, including this compound, solubility in organic solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, thereby promoting dissolution. This principle is the cornerstone of recrystallization, a common technique for purifying solid organic compounds.

4. pH: In aqueous solutions, the solubility of this compound is highly dependent on pH.[1] As a carboxylic acid, it is a weak acid and will deprotonate in basic solutions to form the 2-bromobenzoate anion. This ionic form is significantly more polar than the neutral acid and, therefore, exhibits much higher solubility in water.

Below is a diagram illustrating the key molecular interactions that govern the solubility of this compound.

Caption: Molecular interactions influencing the solubility of this compound.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol provides a detailed, step-by-step methodology for accurately measuring the solubility of this compound in a given organic solvent.

I. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for the analysis of aromatic carboxylic acids (e.g., C18)

II. Experimental Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of scintillation vials. The key is to ensure that a solid phase remains at equilibrium. b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary time-to-equilibrium study to determine the optimal agitation time.

-

Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Analysis by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. c. Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation of Solubility: a. Determine the concentration of this compound in the diluted sample solution using the calibration curve. b. Calculate the concentration in the original saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram provides a visual representation of the experimental workflow for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application in research, development, and manufacturing. This guide has provided a summary of its solubility in common organic solvents, elucidated the key factors that govern its dissolution, and presented a robust experimental protocol for its quantitative determination. While the provided data serves as a valuable starting point, it is imperative for scientists and researchers to perform their own solubility studies under their specific experimental conditions to ensure accuracy and reproducibility. The methodologies and principles outlined herein are intended to provide a solid foundation for such investigations, ultimately enabling the successful and efficient use of this compound in the advancement of science and medicine.

References

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Acidity of 2-Bromobenzoic Acid and the Influence of Halogen Substitution

Abstract

The acidity of substituted benzoic acids is a fundamental concept in physical organic chemistry with significant implications for reaction kinetics, pharmaceutical formulation, and materials science. This guide provides an in-depth analysis of the factors governing the acidity of halobenzoic acids, with a specific focus on 2-bromobenzoic acid. We will dissect the interplay of inductive and resonance effects, explore the steric and electronic contributions of the "ortho-effect," and present a comparative analysis grounded in quantitative pKa data. Furthermore, a detailed, field-proven protocol for the experimental determination of pKa via potentiometric titration is provided for researchers seeking to validate these principles.

Introduction: The Benzoic Acid Benchmark

Benzoic acid, a simple aromatic carboxylic acid, serves as a crucial reference point for understanding the electronic effects of substituents on acidity. Its acid dissociation constant (Ka), or more conveniently its logarithmic form, pKa (pKa = -log Ka), is approximately 4.2 in water at 25°C[1]. A lower pKa value signifies a stronger acid. When a substituent is introduced onto the benzene ring, it perturbs the electron density of the molecule, thereby altering the stability of the carboxylate anion (conjugate base) formed upon deprotonation. Substituents that stabilize this anion increase acidity (lower pKa), while those that destabilize it decrease acidity (higher pKa).

Halogens, as common substituents, introduce a fascinating duality of electronic influences that makes their effect on acidity a subject of detailed study.

Dueling Influences: Inductive vs. Mesomeric Effects of Halogens

Halogen atoms exert two primary electronic effects on the benzene ring, which operate in opposition to each other. Understanding this dichotomy is essential to interpreting the acidity of halobenzoic acids.

-

Inductive Effect (-I): Halogens are significantly more electronegative than carbon. This high electronegativity allows them to withdraw electron density from the benzene ring through the sigma (σ) bonds.[2][3] This electron-withdrawing inductive effect helps to disperse and stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid derivative.[2][3] The strength of the -I effect diminishes with distance, being strongest at the ortho position, weaker at the meta, and weakest at the para position.[3][4]

-

Mesomeric (Resonance) Effect (+M): Halogens possess lone pairs of electrons in their p-orbitals, which can be delocalized into the π-system of the benzene ring. This donation of electron density is known as a positive mesomeric or resonance effect (+M). This effect increases the electron density on the ring, which in turn destabilizes the carboxylate anion and tends to decrease acidity. The +M effect is most pronounced at the ortho and para positions, where the lone pairs can be directly delocalized to the carbon atom bearing the carboxyl group, and is inoperative at the meta position.

For halogens, the inductive effect (-I) is dominant over the mesomeric effect (+M) in determining overall electron withdrawal. However, the subtle competition between these two effects explains the observed acidity trends in meta- and para-substituted isomers.

Caption: Interplay of Inductive and Mesomeric Effects of Halogens.

The "Ortho-Effect": A Dominant Steric Phenomenon

A striking anomaly arises when examining ortho-substituted benzoic acids. Regardless of whether the substituent is electron-donating or electron-withdrawing, ortho-substituted benzoic acids are almost always stronger acids than benzoic acid itself, and significantly more acidic than their meta and para isomers.[5][6][7] This phenomenon is termed the ortho-effect .

The primary cause of the ortho-effect is steric hindrance.[8][9] The proximity of the ortho-substituent (like bromine) to the bulky carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[5][8] For resonance to occur effectively, planarity is required. By disrupting this coplanarity, the steric interaction inhibits the resonance between the carboxyl group and the aromatic ring.[5][10] This "Steric Inhibition of Resonance" (SIR) is the key.

In the neutral acid, this forces the carboxyl group out of the plane, increasing its inherent acidity. More importantly, in the resulting carboxylate anion, the two oxygen atoms can more effectively share the negative charge without interference from resonance with the ring, leading to greater stabilization of the conjugate base and a marked increase in acidity.[10]

Caption: The Ortho-Effect via Steric Inhibition of Resonance.

While steric hindrance is the dominant factor, other contributions to the ortho-effect for halogens may include direct field effects and potential weak intramolecular hydrogen bonding in specific conformers, though the latter's role is often debated and considered minor compared to the steric component.[11][12][13]

Comparative Acidity: A Data-Driven Analysis

The interplay of these effects results in a clear hierarchy of acidity among the halobenzoic acid isomers. The pKa values provide a quantitative measure of these effects.

| Compound | pKa (in H₂O at 25°C) | Primary Effects Influencing Acidity |

| Benzoic Acid | 4.20 | Reference |

| 2-Fluorobenzoic Acid | 3.27 | Strong Ortho-Effect, Strong -I |

| 2-Chlorobenzoic Acid | 2.94 | Strong Ortho-Effect, Strong -I |

| This compound | 2.85 | Strong Ortho-Effect, Strong -I |

| 2-Iodobenzoic Acid | 2.86 | Strong Ortho-Effect, Weaker -I |

| 3-Chlorobenzoic Acid | 3.82 | Dominant -I Effect (no +M) |

| 3-Bromobenzoic Acid | 3.81 | Dominant -I Effect (no +M) |

| 4-Chlorobenzoic Acid | 3.98 | -I Effect > +M Effect |

| 4-Bromobenzoic Acid | 3.97 | -I Effect > +M Effect |

(Note: pKa values are compiled from various authoritative sources and may show slight variations. The trend is the critical takeaway.)

Analysis of Trends:

-

Ortho Isomers: All ortho-halobenzoic acids are significantly more acidic (lower pKa) than benzoic acid, confirming the powerful ortho-effect. Among them, this compound (pKa ≈ 2.85) is one of the strongest, slightly stronger than its chloro- and iodo- counterparts.[14] This reflects the optimal combination of steric bulk and strong inductive withdrawal from bromine at this position.

-

Meta Isomers: The meta isomers (e.g., 3-bromobenzoic acid, pKa ≈ 3.81) are more acidic than benzoic acid. At this position, the resonance effect (+M) does not operate, so the acidity is enhanced purely by the electron-withdrawing inductive effect (-I).

-

Para Isomers: The para isomers (e.g., 4-bromobenzoic acid, pKa ≈ 3.97) are also more acidic than benzoic acid, but less so than their meta counterparts. This is because at the para position, the acid-strengthening -I effect is partially counteracted by the acid-weakening +M effect.

Experimental Verification: Protocol for pKa Determination

To empirically determine and validate the pKa of a compound like this compound, potentiometric titration is a precise and reliable method.[15] It involves monitoring the pH of a solution of the weak acid as a standardized strong base is incrementally added.

Objective: To determine the pKa of this compound by potentiometric titration with standardized NaOH.

Materials & Equipment:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Class A 50 mL burette

-

This compound (analytical grade)

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized, CO₂-free water

-

100 mL beaker

-

Analytical balance

Step-by-Step Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.2 g of this compound into a 100 mL beaker. Record the exact mass.

-

Add approximately 50 mL of deionized water. This compound has limited water solubility; a co-solvent like ethanol (e.g., a 50:50 ethanol/water mixture) can be used if necessary, but this will yield an apparent pKa (pKa*) specific to that solvent system. For this protocol, we assume sufficient solubility in water with stirring.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[16]

-

Rinse and fill the burette with the standardized ~0.1 M NaOH solution, ensuring no air bubbles are trapped in the tip. Record the initial volume.

-

Immerse the pH electrode in the analyte solution, ensuring the bulb is submerged but does not interfere with the stir bar.[17]

-

Begin gentle stirring.

-

-

Titration Procedure:

-

Record the initial pH of the this compound solution.

-

Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize (drift < 0.02 pH units/min) and record the burette volume and the corresponding pH.[16]

-

As the pH begins to change more rapidly, decrease the increment size to 0.1 mL or even dropwise. This is the region approaching the equivalence point.

-

Continue the titration well past the equivalence point (e.g., until the pH is > 11), returning to larger increments once the pH curve flattens again.[18]

-

-

Data Analysis to Determine pKa:

-

Plot the Titration Curve: Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will produce a sigmoidal curve.

-

Determine the Equivalence Point (V_eq): The equivalence point is the inflection point of the curve, where the slope is steepest. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to V_eq.[18]

-

Calculate the Half-Equivalence Point: The pKa of the acid is equal to the pH at the half-equivalence point. Calculate this volume: V_half-eq = V_eq / 2.

-

Find the pKa: Locate the pH on your titration curve or data table that corresponds to the volume V_half-eq. This pH value is the experimental pKa of this compound.[18]

-

Caption: Experimental Workflow for pKa Determination via Titration.

Conclusion and Implications

The acidity of this compound is a clear illustration of the ortho-effect, where steric hindrance dominates over typical electronic trends to significantly enhance acidic strength. Compared to its meta and para isomers, where a predictable interplay of inductive and mesomeric effects governs acidity, the ortho position presents a unique case of sterically enforced acidity. For researchers in drug development and process chemistry, a thorough understanding of these substituent effects is not merely academic; it is critical for predicting molecular properties such as solubility, receptor binding affinity, and reactivity, all of which are profoundly influenced by a molecule's ionization state.

References

-

The Ortho Effect of benzoic acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Ortho effect. (n.d.). Wikipedia. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Ortho Effect. (n.d.). BYJU'S. Retrieved from [Link]

-

Why are nearly all ortho substituted benzoic acids stronger acid than benzoic acid? (2017, April 12). Quora. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

Analysis of the ortho effect: acidity of 2-substituted benzoic acids. (n.d.). RSC Publishing. Retrieved from [Link]

-

Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. (2000, September 15). PubMed. Retrieved from [Link]

-

Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Potentiometric Titration of an Unknown Weak Acid. (n.d.). East Stroudsburg University. Retrieved from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. Retrieved from [Link]

-

Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Intramolecular Hydrogen Atom Tunneling in 2-Chlorobenzoic Acid Studied by Low-Temperature Matrix-Isolation Infrared Spectroscopy. (n.d.). American Chemical Society. Retrieved from [Link]

-

Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. (n.d.). RSC Publishing. Retrieved from [Link]

-

Everything You Ever Wanted To Know About Steric Inhibition Of Resonance. (2021, September 15). Retrieved from [Link]

-

Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts. Retrieved from [Link]

-

Intramolecular vs Intermolecular Hydrogen Bond. (n.d.). Chemistry Guru. Retrieved from [Link]

-

Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? (2021, April 1). Chemistry Stack Exchange. Retrieved from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? (2021, January 16). Quora. Retrieved from [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. (n.d.). OWL. Retrieved from [Link]

-

Table of Acids with Ka and pKa Values. (n.d.). CLAS. Retrieved from [Link]

Sources

- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Ortho effect - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]

- 11. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. asdlib.org [asdlib.org]

Key reactions involving 2-Bromobenzoic acid for beginners

An In-Depth Technical Guide to Key Reactions Involving 2-Bromobenzoic Acid

Abstract

This compound is a highly versatile ortho-substituted aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a carboxylic acid group and a bromine atom on adjacent carbon atoms of a benzene ring, imparts distinct reactivity that is leveraged in numerous synthetic transformations. This guide provides an in-depth exploration of the core reactions involving this compound, with a focus on the mechanistic underpinnings and practical experimental protocols. We will delve into foundational transformations including palladium-catalyzed Suzuki-Miyaura coupling, copper-catalyzed Ullmann condensation, and the formation and reactivity of its corresponding Grignard reagent. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important intermediate.

Introduction: The Synthetic Utility of this compound

This compound, also known as o-bromobenzoic acid, is a white to light-yellow crystalline powder.[1] It is a bifunctional compound, possessing both a nucleophilic carboxylic acid group and an electrophilic carbon-bromine bond, making it a valuable precursor in organic synthesis.[2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for constructing nitrogen heterocycles, nonsteroidal anti-inflammatory drugs (NSAIDs), and antihypertensive agents.[1][3] The steric hindrance and electronic effects imposed by the ortho-carboxylate group significantly influence its reactivity in cross-coupling reactions, presenting both challenges and opportunities for synthetic chemists.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₂ | [4][5] |

| Molecular Weight | 201.02 g/mol | [5][6] |

| Appearance | White to light yellow or beige crystalline powder | [1] |

| Melting Point | 147-150 °C | [7] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone | [1][8] |